

Barium carbonate solubility in acidic solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

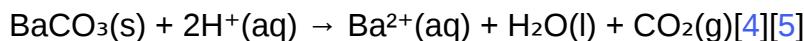
Compound of Interest

Compound Name: *Barium carbonate*

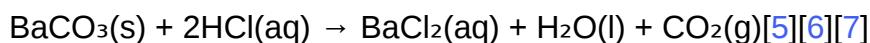
Cat. No.: *B7798742*

[Get Quote](#)

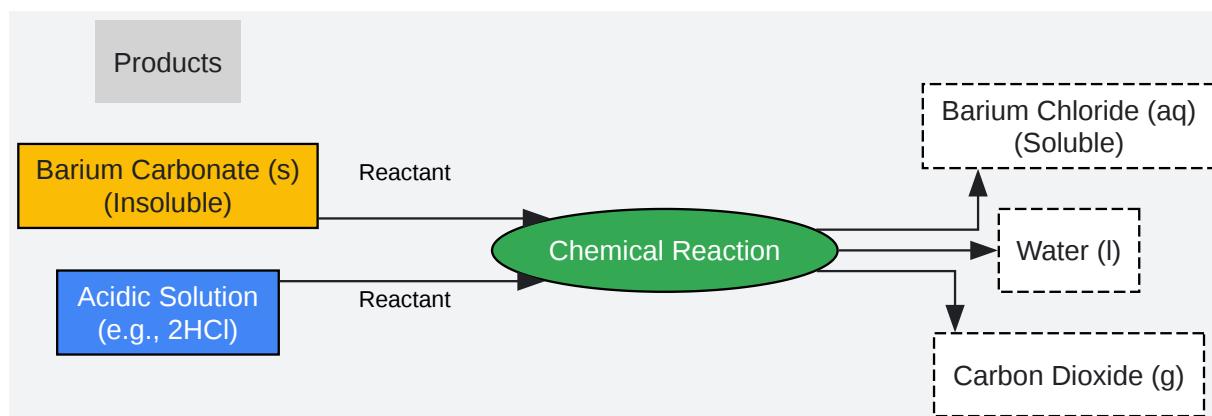
An In-depth Technical Guide to the Solubility of **Barium Carbonate** in Acidic Solutions


Abstract

Barium carbonate (BaCO_3), a compound with low aqueous solubility, exhibits significantly enhanced solubility in acidic environments due to its chemical reactivity. This transformation into soluble barium salts is a critical consideration in various fields, including chemical synthesis, materials science, and toxicology. For researchers, scientists, and drug development professionals, a comprehensive understanding of this process is essential for predicting the behavior of barium-containing compounds in physiological and experimental settings. This technical guide details the principles of **barium carbonate** dissolution in acids, presents quantitative solubility data, outlines experimental protocols for its determination, and discusses key factors influencing its solubility.


Chemical Principles of Barium Carbonate Dissolution in Acidic Solutions

Barium carbonate is generally insoluble in water but readily reacts with most acids, with the notable exception of sulfuric acid.^{[1][2]} The increased solubility is not a simple physical dissolution process but a chemical reaction. In the presence of an acid (HX), the carbonate ion (CO_3^{2-}) is protonated, leading to the formation of carbonic acid (H_2CO_3), which is unstable and decomposes into carbon dioxide (CO_2) and water (H_2O).^[3] This reaction effectively removes carbonate ions from the solution, shifting the solubility equilibrium of **barium carbonate** to favor dissolution.


The general reaction can be summarized as:

For specific strong acids like hydrochloric acid (HCl), the reaction proceeds as follows:

The resulting barium salt (e.g., barium chloride, BaCl_2) is soluble in water, leading to the apparent dissolution of the solid **barium carbonate**, which is often observed as effervescence due to the release of carbon dioxide gas.[3][5] This principle is fundamental to understanding the high toxicity of ingested **barium carbonate**, as it reacts with gastric hydrochloric acid to form soluble, toxic barium ions.[1][8]

[Click to download full resolution via product page](#)

Barium carbonate dissolution reaction pathway in acid.

Quantitative Solubility Data

The solubility of **barium carbonate** is quantified by its solubility product constant (K_{sp}) and its concentration in a saturated solution. While sparingly soluble in pure water, its solubility is dramatically altered by pH.

Table 1: Solubility of Barium Carbonate in Water

Temperature (°C)	Solubility (mg/L)	Source
8.8	16	[4]
18	22	[4]
20	24	[4]
20	14	[1]
24.2	24	[4]

Note: Discrepancies in reported values may arise from different experimental conditions and measurement techniques.

Table 2: Solubility Product (K_{sp}) of Barium Carbonate

K _{sp} Value	Temperature	Molar Solubility	Source
5.0 x 10 ⁻⁹	Not Specified	~7.1 x 10 ⁻⁵ M	[9]
2.58 x 10 ⁻⁹	Room Temperature	5.08 x 10 ⁻⁵ M	[10]

A comprehensive study evaluated the temperature dependence of the equilibrium constant (K) for the dissolution of witherite (a mineral form of BaCO₃) between 0 and 90°C, providing the following equation: $\log K = 607.642 + 0.121098T - 20011.25/T - 236.4948 \log T$ (where T is in Kelvin).[11] At 298.15 K (25°C), the log K is -8.562.[11]

Factors Affecting Solubility in Acidic Solutions

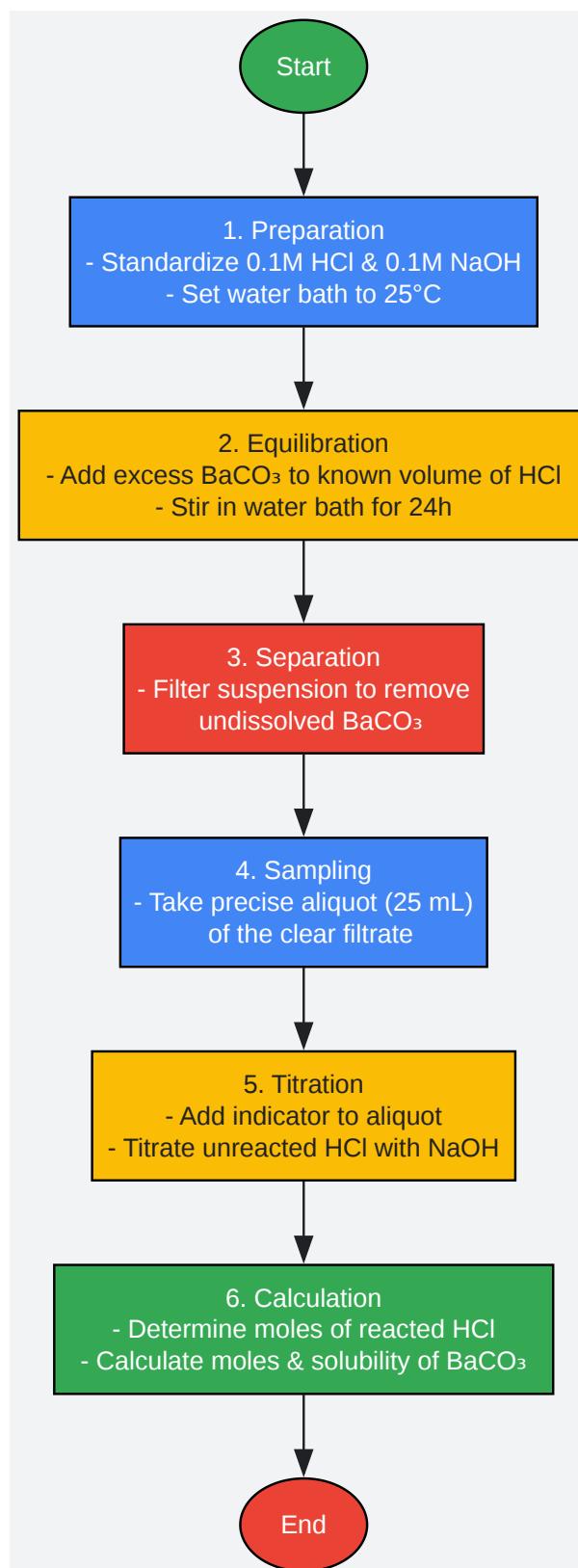
Several factors critically influence the rate and extent of **barium carbonate** dissolution in acidic media:

- pH and Acid Strength: The solubility of **barium carbonate** is highly dependent on pH.[12] As pH decreases (i.e., acidity increases), the concentration of H⁺ ions increases, driving the reaction forward and enhancing dissolution.[13][14] Strong acids will dissolve **barium carbonate** more effectively than weak acids at the same concentration.
- Temperature: The dissolution of **barium carbonate** is an endothermic process, meaning its solubility generally increases with increasing temperature.[12][13]

- Presence of Other Ions: The formation of other insoluble barium salts can limit dissolution. For instance, **barium carbonate** is soluble in most acids except sulfuric acid because the reaction forms barium sulfate (BaSO_4), which is extremely insoluble and precipitates out of solution, preventing further reaction.[1][2]
- Particle Size: Smaller particles of **barium carbonate** have a larger surface area exposed to the acid, which can increase the rate of dissolution.

Experimental Protocol: Determination of Barium Carbonate Solubility in Hydrochloric Acid

This protocol outlines a method to quantitatively determine the solubility of **barium carbonate** in a dilute HCl solution at a constant temperature. The principle involves adding excess **barium carbonate** to a known volume of acid, allowing the system to reach equilibrium, and then titrating the remaining acid to determine how much was consumed in the reaction.


Materials and Equipment:

- **Barium carbonate** (analytical grade powder)
- Hydrochloric acid (e.g., 0.1 M standard solution)
- Sodium hydroxide (e.g., 0.1 M standard solution)
- Phenolphthalein indicator
- Deionized water
- Thermostatic water bath
- Magnetic stirrer and stir bars
- Burette (50 mL), pipette (25 mL), conical flasks (250 mL)
- Filtration apparatus (e.g., vacuum filtration with Buchner funnel)
- Analytical balance

Procedure:

- Preparation:
 - Accurately prepare a 0.1 M HCl solution and standardize it.
 - Accurately prepare a 0.1 M NaOH solution and standardize it.
 - Set the thermostatic water bath to the desired experimental temperature (e.g., 25°C).
- Equilibration:
 - Accurately weigh an excess amount of **barium carbonate** (e.g., 2-3 grams) and add it to a conical flask.
 - Pipette a precise volume (e.g., 100.0 mL) of the standardized 0.1 M HCl into the flask containing the **barium carbonate**.
 - Place the flask in the thermostatic water bath and stir the suspension using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation and Sampling:
 - After equilibration, stop stirring and allow the undissolved **barium carbonate** to settle.
 - Carefully filter the solution to remove all solid BaCO₃.
 - Pipette a precise aliquot (e.g., 25.0 mL) of the clear filtrate into a clean 250 mL conical flask.
- Titration:
 - Add 2-3 drops of phenolphthalein indicator to the aliquot of the filtrate.
 - Titrate the unreacted HCl in the filtrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).
 - Repeat the titration with two more aliquots to ensure consistent results.

- Calculation:
 - Calculate the moles of NaOH used in the titration.
 - Determine the moles of unreacted HCl in the aliquot.
 - Calculate the total moles of unreacted HCl in the original 100.0 mL solution.
 - Subtract the moles of unreacted HCl from the initial moles of HCl to find the moles of HCl that reacted with BaCO₃.
 - Using the stoichiometry of the reaction (BaCO₃ + 2HCl → BaCl₂ + H₂O + CO₂), calculate the moles of BaCO₃ that dissolved.
 - Calculate the solubility of BaCO₃ in grams per liter (g/L) or moles per liter (mol/L).

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium Carbonate | BaCO₃ | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BARIUM CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. quora.com [quora.com]
- 4. Barium carbonate - Wikipedia [en.wikipedia.org]
- 5. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. BaCO₃ + 2 HCl → BaCl₂ + CO₂ + H₂O - Balanced equation | Chemical Equations online! [chemequations.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. `CaCO₃` and `BaCO₃` have solubility product values `1 xx 10⁻⁸` and `5 xx 10⁻⁹`, respectively. If water is shaken up with both solids till equilibrium is reached, the concentration of `CO₃²⁻` ion is [allen.in]
- 10. nagwa.com [nagwa.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Barium carbonate solubility in acidic solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798742#barium-carbonate-solubility-in-acidic-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com